Benzenamine, 5-(difluoromethoxy)-2-iodo-

Description

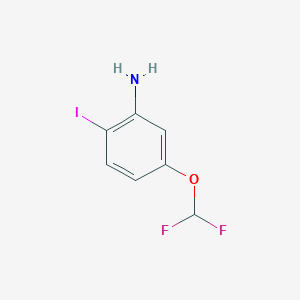

Benzenamine, 5-(difluoromethoxy)-2-iodo- is an aromatic amine derivative featuring a benzene ring substituted with an iodine atom at the 2-position and a difluoromethoxy group (–OCF₂) at the 5-position.

Properties

Molecular Formula |

C7H6F2INO |

|---|---|

Molecular Weight |

285.03 g/mol |

IUPAC Name |

5-(difluoromethoxy)-2-iodoaniline |

InChI |

InChI=1S/C7H6F2INO/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,11H2 |

InChI Key |

HECHZCVKEZWBDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)N)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features :

- Iodo Substituent : The iodine atom at position 2 introduces steric bulk and polarizability, influencing reactivity and electronic properties.

- Difluoromethoxy Group : The –OCF₂ group at position 5 is electron-withdrawing, enhancing stability against metabolic degradation compared to methoxy (–OCH₃) groups .

- Molecular Formula: Likely C₇H₆F₂INO (estimated based on analogs like 4-chloro-5-(difluoromethoxy)-2-fluoroaniline, C₇H₅ClF₃NO ).

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Benzenamine, 5-(difluoromethoxy)-2-iodo- with structurally similar compounds:

Reactivity and Stability

- Electrophilic Substitution : The iodine atom at position 2 directs further substitution to the para and ortho positions. However, steric hindrance from iodine may slow reactions compared to fluoro or chloro analogs (e.g., 4-chloro-5-(difluoromethoxy)-2-fluoroaniline) .

- Metabolic Stability : The difluoromethoxy group enhances resistance to oxidative degradation compared to methoxy derivatives (e.g., 2-iodo-4-methoxyaniline) .

- Photostability : Iodo-substituted anilines (e.g., 2-iodoaniline) are prone to light-induced decomposition, necessitating storage in dark conditions .

Challenges and Limitations

- Steric Effects : The bulky iodine atom may complicate regioselective synthesis or purification.

- Cost : Iodine and fluorinated reagents increase production expenses compared to chloro or methoxy derivatives.

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic iodination of 5-(difluoromethoxy)aniline leverages the activating nature of the amino group. However, the amino group predominantly directs electrophiles to the para-position, necessitating strategic modifications to achieve ortho-iodination.

Procedure:

-

Substrate Preparation : Start with 5-(difluoromethoxy)aniline, synthesized via nucleophilic substitution of a phenolic precursor with chlorodifluoromethane (ClCFH) under alkaline conditions.

-

Iodination :

-

React 5-(difluoromethoxy)aniline with iodine (I) and potassium iodide (KI) in acetonitrile under oxygen pressure (10 bar) at 180°C.

-

Mechanism : I/KI generates I electrophiles, while O oxidizes HI byproducts, preventing reversibility. The amino group activates the ring, but high-temperature conditions may promote ortho-selectivity through kinetic control.

-

Challenges:

-

Competing para-iodination and over-iodination.

-

Yield optimization requires precise control of stoichiometry (I: 0.5 equiv, KI: 0.6 equiv).

Sequential Functionalization via Intermediate Nitro Derivatives

Nitration Followed by Reduction and Iodination

This route prioritizes introducing the difluoromethoxy group early, followed by nitration, reduction, and iodination.

Procedure:

-

Difluoromethoxy Introduction :

-

Nitration Adjustment :

-

Reduction :

-

Selective Iodination :

Advantages:

Metal-Catalyzed Cross-Coupling Approaches

Ullmann-Type Coupling

Palladium or copper catalysts enable direct coupling of iodoarenes with difluoromethoxy precursors.

Procedure:

Key Considerations:

Comparative Analysis of Methods

Emerging Strategies and Innovations

Radical Difluoromethoxylation

Recent advances in radical chemistry enable late-stage difluoromethoxylation. For example, photoredox catalysis with CFH radicals generated from ClCFH or BrCFH can functionalize arenes. Applied to 2-iodoaniline, this method could streamline synthesis but remains exploratory.

Q & A

Q. Table: Differentially Expressed Genes in A. flavus

| Gene | Function | Fold Change (log₂) |

|---|---|---|

| aflR | Aflatoxin regulator | -4.2 |

| nor1 | Aflatoxin biosynthesis | -3.8 |

| cat1 | Catalase (oxidative stress) | +2.1 |

How do electronic effects of substituents modulate the compound’s reactivity in electrophilic substitutions?

Methodological Answer:

The electron-withdrawing iodine (-I effect) and difluoromethoxy (-OCF₂H, mixed inductive/resonance effects) groups deactivate the benzene ring, directing electrophiles to the para position relative to iodine. Computational studies (DFT) show:

- Charge Distribution : C-4 (para to iodine) has the highest electron density (Mulliken charge: -0.12) .

- Reactivity in Nitration : Nitration occurs at C-4, confirmed by HPLC and ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.